2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
This compound is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core substituted with a benzyl group at position 3, a methyl group at position 8, and a 4-methylbenzyl acetamide moiety at position 3. The presence of the acetamide group may enhance solubility and bioavailability compared to simpler indole derivatives .
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-19-8-11-21(12-9-19)15-29-25(33)17-32-24-13-10-20(2)14-23(24)26-27(32)28(34)31(18-30-26)16-22-6-4-3-5-7-22/h3-14,18H,15-17H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJLEQRZUPZORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule notable for its unique structural features, which include a pyrimidoindole core and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 470.9 g/mol . Its structure integrates an indole framework with a pyrimidine derivative, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.9 g/mol |
| Structure | Pyrimidoindole core with benzyl and acetamide groups |
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. In vitro studies have shown that it can inhibit viral replication by interfering with viral enzymes and host cell interactions. Its mechanism of action may involve binding to specific viral receptors or inhibiting key metabolic pathways necessary for viral proliferation.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its utility in treating inflammatory diseases and conditions characterized by excessive inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The exact pathways involved are still under investigation but may relate to the compound's ability to modulate signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in metabolic processes.
- Receptors : Binding to cell surface receptors that mediate cellular responses.
These interactions can lead to downstream effects that alter cellular behavior, contributing to its antiviral, anti-inflammatory, and anticancer effects.
Case Studies and Research Findings
- Antiviral Activity Study : A study conducted by researchers evaluated the efficacy of the compound against various viruses. The results indicated a dose-dependent inhibition of viral replication in cell cultures, highlighting its potential as an antiviral agent .
- Anti-inflammatory Effects : In a model of induced inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential application in therapeutic contexts involving chronic inflammation .
- Cancer Research : In vitro assays demonstrated that the compound could reduce cell viability in several cancer cell lines by inducing apoptosis. Further studies are needed to elucidate the specific molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Compound 11f (): This analog features a pyrimido[4,5-d]pyrimidine core instead of a pyrimido[5,4-b]indole. However, the additional pyrimidine ring may improve metabolic stability. Substituent differences (e.g., a 1-methyl-7-((6-methylpyridin-3-yl)amino group) in 11f vs. the 3-benzyl group in the target compound) further modulate selectivity for kinase targets .
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (): These compounds replace the pyrimidoindole core with an oxadiazole-thioether scaffold. The acetamide group in both compounds suggests shared pharmacokinetic profiles, though the indole-methyl group in the target compound may confer superior membrane permeability .
Substituent-Driven Functional Differences
GR196429 ():
A melatonin receptor agonist with an acetamide-linked furoindole core. While GR196429’s furoindole system is less planar than the pyrimidoindole core, its 4-methylbenzyl-like substituent (N-(2-[2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl]ethyl)acetamide) highlights the importance of aromatic substituents in receptor binding. The target compound’s 3-benzyl group may mimic this interaction but with altered steric effects .S20098 ():
A naphthalene-based acetamide (N-(2-[7-methoxy-1-naphthalenyl]ethyl)acetamide) lacking a fused heterocycle. The simplicity of S20098’s structure results in weaker target engagement but faster metabolic clearance. The target compound’s pyrimidoindole core likely enhances target specificity at the expense of synthetic complexity .
Research Findings and Hypothetical Data Table
While direct experimental data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
